L-670,596
Overview
Description
L-670596 is a selective and orally active thromboxane A2 receptor and prostaglandin receptor antagonist. It is known for its ability to inhibit bronchoconstriction induced by arachidonic acid and U-44069 in guinea pigs, as well as the aggregation of human platelet-rich plasma induced by U-44069 .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling .
Pharmacokinetics
It is part of the human exposome, which suggests that it may have been absorbed, distributed, metabolized, and excreted in the human body .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain signaling . Additionally, some derivatives of this compound have been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .
Action Environment
As part of the human exposome, it is likely that various environmental exposures could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-670596 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorination, sulfonylation, and acylation .
Industrial Production Methods
Industrial production methods for L-670596 are not widely available in the public domain. The compound is typically produced in research laboratories for scientific studies and is not commercially available for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-670596 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in L-670596.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving L-670596 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-670596 has several scientific research applications, including:
Chemistry: Used as a tool to study the interactions and mechanisms of thromboxane A2 and prostaglandin receptors.
Biology: Employed in experiments to understand the role of thromboxane A2 in biological processes such as platelet aggregation and bronchoconstriction.
Medicine: Investigated for its potential therapeutic effects in conditions related to thromboxane A2, such as cardiovascular diseases and respiratory disorders.
Industry: Utilized in the development of new drugs targeting thromboxane A2 and prostaglandin receptors
Comparison with Similar Compounds
Similar Compounds
Ramatroban: Another thromboxane A2 receptor antagonist with inverse agonist properties, reducing platelet hyperactivity.
Diclofenac: A non-steroidal anti-inflammatory drug that also acts as a thromboxane A2 receptor antagonist.
Uniqueness of L-670596
L-670596 is unique due to its high selectivity and oral activity as a thromboxane A2 receptor and prostaglandin receptor antagonist. Its ability to inhibit both bronchoconstriction and platelet aggregation makes it a valuable tool in scientific research and a potential therapeutic agent for various conditions .
Properties
IUPAC Name |
2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWAIMJHBTYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923668 | |
Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-06-5, 121083-05-4 | |
Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 670596 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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